Mass Spectrometric Differentiation: Beta-Histine-d3 vs. Unlabeled Betahistine
In a validated LC-MS/MS assay for betahistine in human plasma, beta-Histine-d3 was employed as the internal standard, enabling quantification of the analyte over a linear range of 10.00-501.20 pg/mL [1]. The MS/MS detection monitored the transition m/z 137.1→94.0 for betahistine and m/z 140.2→94.10 for the internal standard, demonstrating a +3.1 Da mass shift that precludes isotopic cross-talk [1].
| Evidence Dimension | Mass spectrometric detection (m/z transition) |
|---|---|
| Target Compound Data | m/z 140.2 → 94.10 (beta-Histine-d3) |
| Comparator Or Baseline | m/z 137.1 → 94.0 (unlabeled betahistine) |
| Quantified Difference | Mass shift of +3.1 Da |
| Conditions | LC-MS/MS with turbo ion spray in positive mode; Zorbax Eclipse XDB-C18 column; mobile phase: acetonitrile:0.1% formic acid (80:20 v/v) |
Why This Matters
This distinct mass shift ensures selective quantification without interference, a prerequisite for regulatory-compliant bioanalytical method validation.
- [1] Battula, N. R., et al. (2017). Bio-analytical method development and validation of betahistine dihydrochloride in human plasma by LC-MS/MS. International Journal of Current Medical and Pharmaceutical Research, 3(5), 1887-1893. View Source
